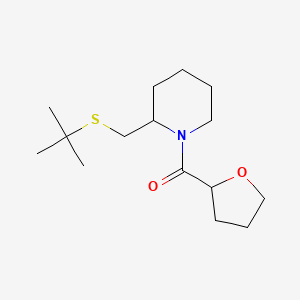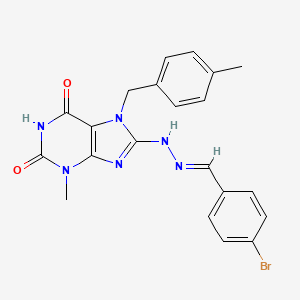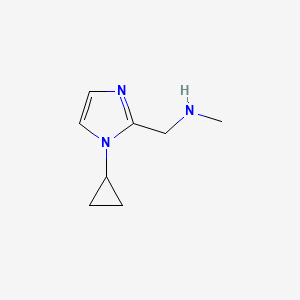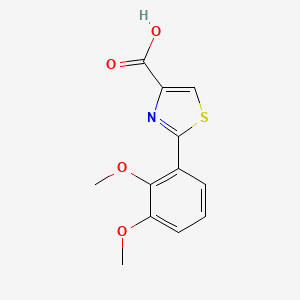
(2-((Tert-butylthio)methyl)piperidin-1-yl)(tetrahydrofuran-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (2-((Tert-butylthio)methyl)piperidin-1-yl)(tetrahydrofuran-2-yl)methanone, also known as TBPMTM, is a novel chemical compound that has been synthesized for scientific research purposes. TBPMTM is a member of the piperidine class of compounds and has been found to have potential applications in the field of medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
Catalytic Applications in Oxidative Cyclization
The compound is relevant in the context of Lewis acid catalysis, particularly in the oxidative cyclization of alkenols to tetrahydrofuran derivatives using tert-butyl hydroperoxide (TBHP) as an oxidant. This process is facilitated by cis-2,6-bis-(methanolate)-piperidine oxovanadium(V) complexes, which serve as catalysts. Such reactions produce (tetrahydrofuran-2-yl)methanols among other products, underlining the utility of tert-butylthio-modified piperidines in synthetic organic chemistry. The research indicates a broader application of similar structures in catalytic processes, including enantioselective epoxidation (Dönges et al., 2014).
Structural and Theoretical Studies
Compounds with structural features related to "(2-((Tert-butylthio)methyl)piperidin-1-yl)(tetrahydrofuran-2-yl)methanone" have been characterized using various spectroscopic techniques, including crystallography. These studies provide insights into the conformational preferences and intermolecular interactions of such molecules. For example, the synthesis and structural elucidation of closely related compounds through X-ray diffraction and computational studies shed light on their geometrical configurations and potential reactivity patterns (Karthik et al., 2021).
Synthetic Methodologies
Research focusing on the synthesis of related compounds highlights innovative methodologies in constructing complex structures from simpler precursors. These methodologies often involve multi-step synthetic routes with applications in developing pharmacologically active molecules or materials with unique properties. Such studies not only expand the repertoire of synthetic chemistry but also provide valuable frameworks for the synthesis of new compounds with potential applications in various scientific fields (Rui, 2010).
Antimicrobial Activity
A noteworthy application of structurally related compounds is in the development of antimicrobial agents. The synthesis and evaluation of 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives for in vitro antibacterial and antifungal activities underscore the potential of such molecules in medical and pharmaceutical research. This highlights the importance of structural modification and functionalization in the design of new antimicrobial agents with improved efficacy (Mallesha & Mohana, 2014).
Eigenschaften
IUPAC Name |
[2-(tert-butylsulfanylmethyl)piperidin-1-yl]-(oxolan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO2S/c1-15(2,3)19-11-12-7-4-5-9-16(12)14(17)13-8-6-10-18-13/h12-13H,4-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAJOSIIJRSVFDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SCC1CCCCN1C(=O)C2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(2-Methylspiro[3.3]heptan-2-yl)methanol](/img/structure/B2650521.png)
![N-(3-methoxybenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2650522.png)
![2-(2,4-dimethylthiazol-5-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2650523.png)




![N-[4-(2-oxopiperidin-1-yl)phenyl]propanamide](/img/structure/B2650530.png)
![Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(furan-2-yl)methyl)piperidine-3-carboxylate](/img/structure/B2650534.png)
![2-[2-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]ethyl]isoindole-1,3-dione](/img/structure/B2650537.png)